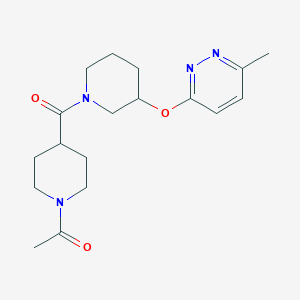
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound featuring several functional groups, including pyridazine, piperidine, and ethanone. Its structure, characterized by its molecular formula, demonstrates a unique combination of heterocyclic rings and carbonyl functionalities, making it interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Preparation of 6-Methylpyridazin-3-yl alcohol: : Starting with the synthesis of 6-methylpyridazine, this step involves the hydrolysis of 6-methylpyridazin-3-yl chloride to form 6-methylpyridazin-3-yl alcohol under controlled basic conditions.
Coupling with Piperidine: : The pyridazine alcohol is then reacted with piperidine under dehydrating conditions to form the 3-(6-Methylpyridazin-3-yl)oxy)piperidine intermediate.
Formation of Carbonyl Functional Group: : The intermediate is further reacted with a carbonylating agent, typically phosgene, under stringent conditions to yield the final this compound compound.
Industrial Production Methods
The industrial synthesis would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yield and purity, ensuring safety measures for handling hazardous reagents, and implementing continuous-flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions primarily at the ethanone and piperidine rings, forming corresponding oxides and hydroxides.
Reduction: : The compound can be reduced at the carbonyl group to form hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitutions are possible at various positions on the piperidine and pyridazine rings, allowing modifications to enhance or alter its properties.
Common Reagents and Conditions
Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in a suitable solvent.
Substitution: : Using reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products Formed from These Reactions
The reactions lead to a variety of products, including hydroxylated derivatives, oxidized ketones, and substituted piperidine and pyridazine rings, each imparting different chemical and biological properties.
Scientific Research Applications
Chemistry
Biology
In biological studies, derivatives of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone are investigated for their binding properties with various receptors, aiding in understanding cellular communication and signaling pathways.
Medicine
In medicinal chemistry, its analogs are researched for potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties due to their ability to interact with specific molecular targets.
Industry
Industrially, the compound and its derivatives are explored for applications in drug development, agricultural chemicals, and specialty chemicals with enhanced performance characteristics.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a cascade of biochemical reactions that result in the compound's observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(Pyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Lacks the 6-methyl group, affecting its reactivity and biological activity.
1-(4-(3-((6-Chloropyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : The chlorine substituent introduces different electronic effects and steric hindrance.
1-(4-(3-((6-Methylpyridin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Features a pyridine ring instead of pyridazine, altering its properties and applications.
Uniqueness
What sets 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone apart is its specific combination of functional groups that confer unique reactivity and biological activity, making it a valuable compound in multiple scientific and industrial fields.
Properties
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCUQDANPOKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2894917.png)
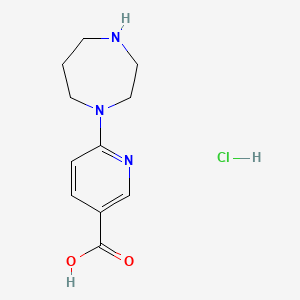
![4-[(2-chlorophenyl)methoxy]-N-(1-cyanocyclobutyl)-3-methoxybenzamide](/img/structure/B2894920.png)
![2-(2-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2894921.png)
![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894924.png)
![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)
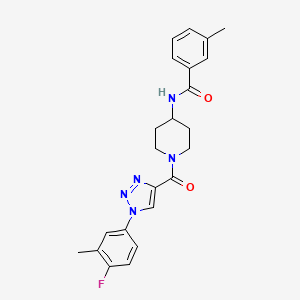
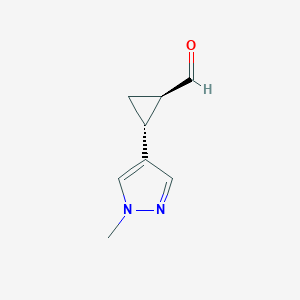

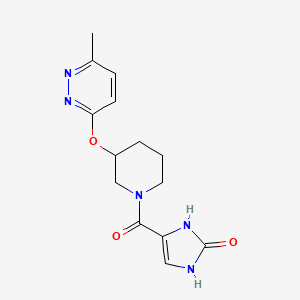
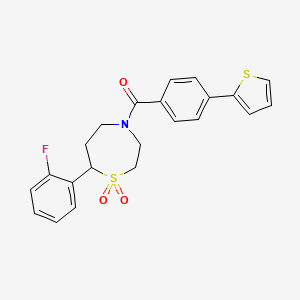
![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)
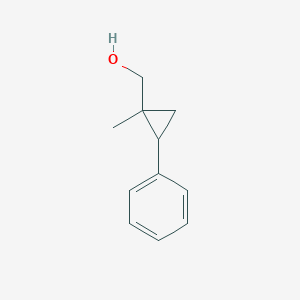
![2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol](/img/structure/B2894936.png)
